

# Application Note: Interpreting the $^1\text{H}$ NMR Spectrum of N-(4-Nitrophenyl)acetamide

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## Compound of Interest

Compound Name: *N*-(4-Nitrophenyl)acetamide

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**N-(4-Nitrophenyl)acetamide**, also known as p-nitroacetanilide, is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.<sup>[1]</sup> Its chemical structure features a para-substituted aromatic ring, an amide linkage, and a nitro group, all of which influence its electronic environment and, consequently, its Nuclear Magnetic Resonance (NMR) spectrum. This application note provides a detailed interpretation of the  $^1\text{H}$  NMR spectrum of **N-(4-Nitrophenyl)acetamide**, a summary of its spectral data, and a protocol for sample preparation and spectral acquisition.

## Data Presentation: $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **N-(4-Nitrophenyl)acetamide** in  $\text{DMSO-d}_6$  exhibits distinct signals corresponding to the chemically non-equivalent protons in the molecule. The electron-withdrawing nature of the nitro group and the amide functionality significantly influences the chemical shifts of the aromatic protons.

Table 1:  $^1\text{H}$  NMR Chemical Shift Assignments for **N-(4-Nitrophenyl)acetamide** in  $\text{DMSO-d}_6$

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Amide (NH)	~10.57	Singlet (broad)	1H
Aromatic (Ha)	~8.21	Doublet	2H
Aromatic (Hb)	~7.83	Doublet	2H
Methyl (CH <sub>3</sub> )	~2.14	Singlet	3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shift values may vary slightly depending on the solvent and concentration.[\[2\]](#)[\[3\]](#)

## Spectral Interpretation

The <sup>1</sup>H NMR spectrum of **N-(4-Nitrophenyl)acetamide** displays four distinct signals:

- Amide Proton (NH): A broad singlet appearing far downfield around 10.57 ppm is characteristic of an amide proton.[\[2\]](#)[\[3\]](#) Its broadness is often due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The downfield shift is attributed to the deshielding effect of the adjacent carbonyl group.
- Aromatic Protons (Ha and Hb): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[\[3\]](#) The protons ortho to the strongly electron-withdrawing nitro group (Ha) are the most deshielded and appear as a doublet around 8.21 ppm.[\[2\]](#) The protons ortho to the acetamido group (Hb) are slightly more shielded and resonate as a doublet around 7.83 ppm.[\[2\]](#)
- Methyl Protons (CH<sub>3</sub>): The three protons of the acetyl methyl group are chemically equivalent and appear as a sharp singlet at approximately 2.14 ppm.[\[2\]](#)

## Experimental Protocols

### 1. Synthesis and Purification of **N-(4-Nitrophenyl)acetamide** (Illustrative)

This protocol describes a common method for the synthesis of p-nitroacetanilide, which can then be analyzed by <sup>1</sup>H NMR.

- Materials: Acetanilide, glacial acetic acid, concentrated sulfuric acid, fuming nitric acid, ethanol, ice.[4]
- Procedure:
  - Dissolve acetanilide in glacial acetic acid in a beaker.[4]
  - Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[4]
  - To the cooled solution, add fuming nitric acid dropwise while maintaining the temperature below 20°C.[4]
  - After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[4]
  - Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.[4]
  - Collect the solid product by filtration and wash with cold water.[4]
  - Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[4]
  - Dry the purified crystals before analysis.[4]

## 2. $^1\text{H}$ NMR Sample Preparation and Analysis

- Materials: Purified **N-(4-Nitrophenyl)acetamide**, deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), NMR tube, micropipette.
- Procedure:
  - Weigh approximately 5-10 mg of the purified **N-(4-Nitrophenyl)acetamide**.
  - Transfer the solid into a clean, dry NMR tube.
  - Add approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> to the NMR tube to dissolve the sample.[5]
  - Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

- Place the NMR tube in the spectrometer's autosampler or manually insert it into the NMR probe.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d<sub>6</sub> to 2.50 ppm.
- Integrate the signals to determine the relative number of protons for each peak.

## Mandatory Visualization

Caption: Molecular structure of **N-(4-Nitrophenyl)acetamide** with  $^1\text{H}$  NMR proton assignments.

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## References

- 1. researchgate.net [researchgate.net]
- 2. 4'-Nitroacetanilide(104-04-1)  $^1\text{H}$  NMR spectrum [chemicalbook.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: p-nitroacetanilide [orgspectroscopyint.blogspot.com]
- 4. byjus.com [byjus.com]
- 5. magritek.com [magritek.com]
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